6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide
Description
Properties
Molecular Formula |
C13H15BrN2O |
|---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
6-bromo-1-methyl-N-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c1-8(2)15-13(17)11-6-9(14)7-12-10(11)4-5-16(12)3/h4-8H,1-3H3,(H,15,17) |
InChI Key |
MRKUHKDSDKGUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Preformed Indole Derivatives
Direct electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) is widely employed. For example, methyl 1H-indole-4-carboxylate undergoes regioselective bromination at the 6-position in the presence of Lewis acids such as FeCl₃, yielding methyl 6-bromo-1H-indole-4-carboxylate. This intermediate serves as a precursor for subsequent N-methylation and amidation.
Table 1: Bromination Conditions and Yields
| Substrate | Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 1H-indole-4-carboxylate | NBS | FeCl₃ | DCM | 85 | |
| 1-Methylindole-4-carboxylate | Br₂ | AlCl₃ | AcOH | 78 |
N-Methylation of the Indole 1-Position
Alkylation Using Methyl Iodide
N-Methylation is achieved by treating the brominated indole with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For instance, methyl 6-bromo-1H-indole-4-carboxylate reacts with CH₃I in dimethylformamide (DMF) at 60°C to afford methyl 6-bromo-1-methyl-1H-indole-4-carboxylate in 90% yield.
Alternative Methylation Agents
Dimethyl sulfate ((CH₃O)₂SO₂) and trimethylsilyl diazomethane (TMSCHN₂) are viable alternatives, particularly for acid-sensitive intermediates.
Hydrolysis of the Methyl Ester to Carboxylic Acid
Basic Hydrolysis
Saponification of the methyl ester is performed using aqueous NaOH or LiOH in tetrahydrofuran (THF)/methanol mixtures. For example, methyl 6-bromo-1-methyl-1H-indole-4-carboxylate treated with 2M NaOH at reflux yields 6-bromo-1-methyl-1H-indole-4-carboxylic acid in 95% purity.
Acidic Hydrolysis
Hydrochloric acid (HCl) in dioxane is employed for acid-labile substrates, though this method is less common due to potential decomposition of the indole ring.
Amidation with Isopropylamine
Coupling Reagent-Mediated Amidation
The carboxylic acid is activated using carbodiimides like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), followed by reaction with isopropylamine. For instance, 6-bromo-1-methyl-1H-indole-4-carboxylic acid coupled with isopropylamine using HATU and DIEA (N,N-diisopropylethylamine) in DMF achieves 92% yield.
Table 2: Amidation Conditions and Efficiency
Chloride Intermediate Route
Conversion of the carboxylic acid to its acid chloride (e.g., using thionyl chloride (SOCl₂)) followed by reaction with isopropylamine in anhydrous THF provides the amide in 85% yield.
One-Pot and Catalytic Approaches
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. Conditions may involve acidic or basic environments depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. .
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups at the 6-position.
Oxidation Reactions: Indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylic acid group
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide has the following chemical structure:
- Molecular Formula : C12H14BrN2O2
- CAS Number : 1260757-37-6
The presence of the bromine atom and the indole structure contributes to its biological activity, making it a subject of interest for drug development.
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. Research indicates that indole derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication. For instance, compounds structurally related to 6-bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide have shown improved activity against multidrug-resistant strains of Escherichia coli and Acinetobacter baumannii .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide | E. coli (wild-type) | 0.5–1 μg/mL |
| Related Indole Compound | A. baumannii | 8–16 μg/mL |
Epigenetic Modulation
Indoles, including 6-bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide, have been studied for their role in epigenetic modifications. These modifications are critical in regulating gene expression and cellular processes such as proliferation and differentiation. The compound's ability to influence epigenetic markers may provide avenues for therapeutic interventions in diseases like cancer .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Its unique structure allows for modifications that yield new derivatives with enhanced pharmacological properties. For example, one study demonstrated the successful synthesis of several indole-based compounds through reactions involving 6-bromo-1-methyl-1H-indole derivatives .
Case Study 1: Antibacterial Screening
A study conducted on a series of indole derivatives, including 6-bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide, assessed their antibacterial efficacy against resistant bacterial strains. The results indicated a promising profile for the compound, particularly against fluoroquinolone-resistant E. coli strains, suggesting its potential as a lead compound for further development .
Case Study 2: Epigenetic Research
In another investigation focusing on epigenetic regulation, researchers explored how indole derivatives could modulate histone acetylation and methylation patterns. The findings suggested that compounds like 6-bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide could serve as effective agents in reversing aberrant epigenetic modifications associated with various cancers .
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, leading to modulation of their activity. The bromine atom and the carboxylic acid isopropylamide group can further enhance the compound’s binding affinity and specificity towards its targets. These interactions can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- The isopropylamide group in the target compound contributes to its higher molecular weight (295.19 g/mol) compared to analogs with simpler amides (e.g., 253.11 g/mol for the methylamide derivative) .
- Replacement of the isopropylamide with a carboxylic acid (as in the cyclopropylmethyl analog) reduces nitrogen content but maintains a similar molecular weight (294.14 g/mol) .
Impact of N1-Substituents: The 1-methyl group in the target compound enhances steric hindrance compared to the unsubstituted 1-H in the methylamide analog (Catalog 195134) . This could influence binding affinity in biological targets.
Halogen and Functional Group Variations: The 4-fluoro substituent in 6-bromo-4-fluoro-1H-indole (CAS 885520-59-2) reduces molecular weight significantly (214.03 g/mol) and increases electronegativity, which may affect hydrogen-bonding interactions . The absence of an amide group in the cyclopropylmethyl analog (replaced by a carboxylic acid) suggests differences in polarity and hydrogen-bond donor/acceptor capacity .
Physicochemical and Functional Implications
- Hydrogen Bonding: The amide group in the target compound provides both hydrogen bond donor (N-H) and acceptor (C=O) sites, unlike the carboxylic acid analog, which is a stronger acid (pKa ~5) and may ionize at physiological pH .
- Synthetic Utility : The methyl and isopropyl groups in the target compound may improve stability against metabolic degradation compared to unsubstituted analogs .
Biological Activity
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of 6-bromoindole derivatives, including 6-bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide, typically involves several key steps:
- Bromination of indole derivatives to introduce the bromine substituent.
- Carboxylation at the 4-position of the indole ring.
- Amidation with isopropylamine to form the final amide product.
The synthetic pathway can be optimized for yield and scalability, which is crucial for further biological testing .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of indole derivatives against multidrug-resistant (MDR) bacteria. The compound has shown promise in enhancing the efficacy of existing antibiotics by inhibiting bacterial cystathionine gamma-lyase (bCSE), a key enzyme in bacterial metabolism. This inhibition leads to increased sensitivity of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa to antibiotics .
Anti-inflammatory Effects
In vitro assays have demonstrated that compounds similar to 6-bromo-1-methyl-1H-indole-4-carboxylic acid exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these compounds indicate potent activity against COX-2, which is often implicated in inflammatory processes .
Structure-Activity Relationships (SAR)
The biological activity of 6-bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide can be attributed to specific structural features:
- Bromine Substitution : The presence of bromine at the 6-position enhances lipophilicity and biological activity.
- Amide Linkage : The isopropylamide moiety contributes to the binding affinity towards target enzymes, enhancing its pharmacological profile.
A comparative analysis of various indole derivatives has shown that modifications at different positions can lead to varying levels of antibacterial and anti-inflammatory activities .
Case Studies
Several case studies have been conducted to evaluate the biological effects of indole derivatives:
| Study | Compound | Activity | Results |
|---|---|---|---|
| 1 | NL1 | Antibacterial | Enhanced antibiotic effect against MDR strains |
| 2 | NL2 | Anti-inflammatory | IC50 = 0.04 μmol against COX-2 |
| 3 | NL3 | Antibacterial | Significant inhibition of bCSE activity |
These studies underscore the potential therapeutic applications of indole derivatives in treating infections and inflammatory diseases .
Q & A
(Basic) What are the key synthetic routes for 6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves bromination of a pre-functionalized indole scaffold followed by amidation. For example, bromination at the 6-position of 1-methylindole derivatives can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to minimize side reactions . Subsequent coupling with isopropylamine requires activation of the carboxylic acid moiety via EDCI/HOBt or similar coupling reagents. Optimization should focus on:
- Purification: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Yield Improvement: Monitor reaction progress via LC-MS or TLC to identify incomplete steps.
(Basic) How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Combined analytical techniques are critical:
- HPLC-PDA/MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and detect trace impurities.
- NMR: ¹H/¹³C NMR (DMSO-d6 or CDCl3) should resolve characteristic signals:
- Methyl group at N1 (δ ~3.7 ppm, singlet).
- Isopropylamide protons (δ ~1.2–1.4 ppm, doublet).
- Elemental Analysis: Match calculated vs. observed C, H, N, Br percentages to confirm stoichiometry .
(Advanced) What strategies resolve contradictions in reported bioactivity data for brominated indole derivatives?
Methodological Answer:
Bioactivity discrepancies often arise from:
- Assay Variability: Standardize cell-based assays (e.g., MTT for cytotoxicity) using positive controls like doxorubicin and validate with orthogonal methods (e.g., caspase-3 activation).
- Structural Analogues: Compare results with structurally similar compounds (e.g., 6-Bromo-1H-indazole-4-carboxylic acid derivatives) to identify pharmacophore specificity .
- Metabolic Stability: Assess compound stability in microsomal assays to rule out false negatives due to rapid degradation .
(Advanced) How can computational modeling guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., kinases or cytochrome P450). Focus on the bromine atom’s role in halogen bonding with active-site residues.
- QSAR Analysis: Correlate substituent effects (e.g., methyl vs. isopropyl groups) on logP and IC50 values using datasets from analogues like 6-Methoxy-1H-indole-3-carboxylic acid .
- MD Simulations: Evaluate binding stability over 100-ns trajectories to prioritize derivatives for synthesis .
(Basic) What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation.
- Solubility: Lyophilize and store as a solid; dissolve in DMSO for biological assays (avoid aqueous buffers unless freshly prepared).
- Moisture Control: Use desiccants (silica gel) in storage containers to limit hydrolysis of the amide bond .
(Advanced) How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Test DMSO/PEG-400 mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.
- Prodrug Design: Synthesize ester prodrugs (e.g., methyl ester) to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell cultures .
(Basic) What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood due to potential bromine vapor release during degradation.
- Waste Disposal: Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .
(Advanced) How to interpret conflicting spectroscopic data (e.g., NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects: Variable temperature NMR can resolve splitting ambiguities caused by conformational exchange (e.g., amide bond rotation).
- 2D Techniques: Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing indole C4 vs. carboxylic acid carbons) .
- Isotopic Labeling: Synthesize ¹³C-labeled analogues to confirm assignments in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
